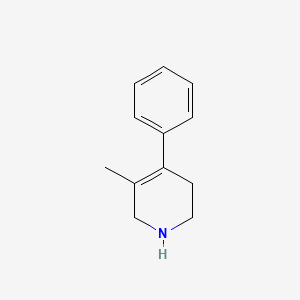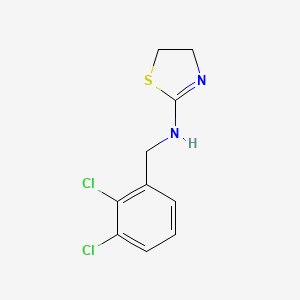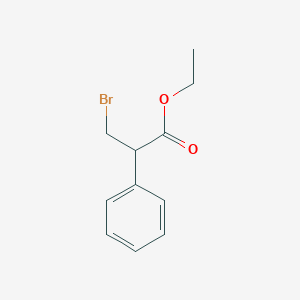
2-Allyl-4-chloro-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-4-chloro-1-naphthol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an allyl group, a chlorine atom, and a hydroxyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-chloro-1-naphthol can be achieved through several methods. One common approach involves the allylation of 4-chloronaphthalene-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-4-chloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the allyl group to a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-Allyl-4-chloronaphthalene-1-one.
Reduction: Formation of 2-Allyl-4-naphthol or 2-Propyl-4-chloronaphthalene-1-ol.
Substitution: Formation of 2-Allyl-4-methoxynaphthalene-1-ol or 2-Allyl-4-azidonaphthalene-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Allyl-4-chloro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Allyl-4-chloro-1-naphthol depends on its interaction with molecular targets. The allyl group can undergo electrophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. The chlorine atom can be involved in halogen bonding and can be substituted by other nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Allyl-4-bromonaphthalene-1-ol
- 2-Allyl-4-fluoronaphthalene-1-ol
- 2-Allyl-4-iodonaphthalene-1-ol
Uniqueness
2-Allyl-4-chloro-1-naphthol is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions and interactions
Eigenschaften
Molekularformel |
C13H11ClO |
|---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
4-chloro-2-prop-2-enylnaphthalen-1-ol |
InChI |
InChI=1S/C13H11ClO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13(9)15/h2-4,6-8,15H,1,5H2 |
InChI-Schlüssel |
GUSGNERSKXXYOX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C2=CC=CC=C2C(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Chloro-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepin-9-one](/img/structure/B8399984.png)

![2-({[3-(Methyloxy)phenyl]methyl}oxy)ethanol](/img/structure/B8399991.png)
